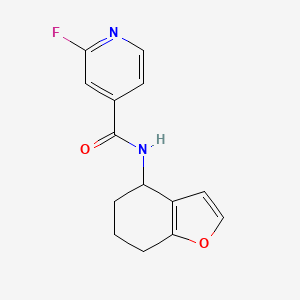
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1303779-02-3 . It has a molecular weight of 260.27 and its IUPAC name is 2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)isonicotinamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C14H13FN2O2 . The InChI code for the compound is 1S/C14H13FN2O2/c15-13-8-9(4-6-16-13)14(18)17-11-2-1-3-12-10(11)5-7-19-12/h4-8,11H,1-3H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific details about its boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of fluorinated compounds like 2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide involves regiospecific annulation processes to introduce the fluorine atom, which is crucial for the biological activity of many pharmaceuticals. These compounds, including fluorinated benzofuro[2,3-b]pyridines and α-carbolines, are synthesized through reactions involving fluoro-containing dielectrophiles, showcasing the compound's significance in medicinal chemistry due to the introduction of fluorine which often increases the bioavailability and metabolic stability of pharmaceuticals (Iaroshenko et al., 2009).
Potential Kinase Inhibition
Compounds structurally related to this compound have been investigated for their potential as kinase inhibitors. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines demonstrates the compound's relevance in the development of anticancer agents by targeting kinase pathways, which are often dysregulated in cancer cells. Such studies provide a foundation for future research into the development of targeted therapies for various cancers (Wada et al., 2012).
Imaging and Diagnostic Applications
Research into the development of radiotracers for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1 (SCD-1) involves compounds with structural similarities to this compound. The design, synthesis, and evaluation of such radiotracers aim at noninvasive assessment of SCD-1, which is overexpressed in multiple solid tumors, indicating the compound's potential application in cancer diagnostics and therapy monitoring (Silvers et al., 2016).
Physicochemical and Structural Analysis
Studies on the structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides, which are closely related to this compound, contribute to understanding the physicochemical correlations, polymorphism, and isomorphous relationships of these compounds. Such research is essential for drug design, as it provides insights into the molecular interactions and stability of potential pharmaceuticals (Mocilac et al., 2012).
Future Directions
properties
IUPAC Name |
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-13-8-9(4-6-16-13)14(18)17-11-2-1-3-12-10(11)5-7-19-12/h4-8,11H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSKOAMGWRVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



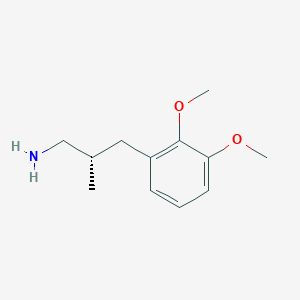
![ethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2442030.png)


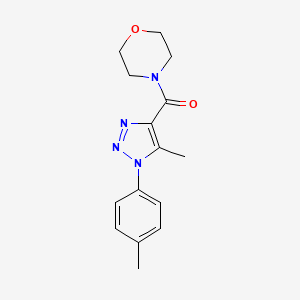
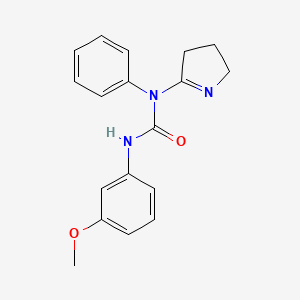
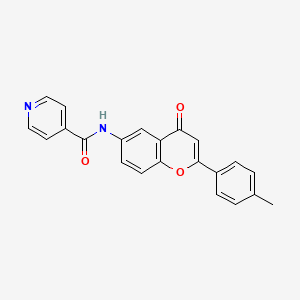
![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)
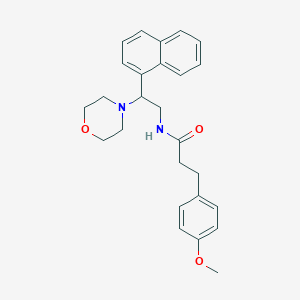
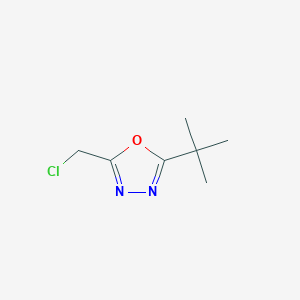
![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2442047.png)
